1,2,2,3,3,4-Hexachlorobutane

CAS No.: 1573-57-5

Cat. No.: VC16038145

Molecular Formula: C4H4Cl6

Molecular Weight: 264.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1573-57-5 |

|---|---|

| Molecular Formula | C4H4Cl6 |

| Molecular Weight | 264.8 g/mol |

| IUPAC Name | 1,2,2,3,3,4-hexachlorobutane |

| Standard InChI | InChI=1S/C4H4Cl6/c5-1-3(7,8)4(9,10)2-6/h1-2H2 |

| Standard InChI Key | FSRFCQHSPWVMPZ-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(CCl)(Cl)Cl)(Cl)Cl)Cl |

Introduction

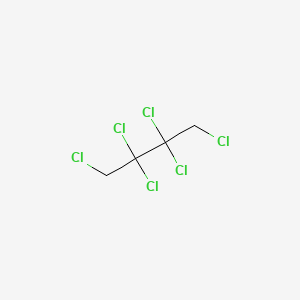

Chemical Identity and Structural Features

Molecular Formula and Composition

1,2,2,3,3,4-Hexachlorobutane has the molecular formula C₄H₄Cl₆, with a molecular weight of 264.79 g/mol . Its IUPAC name reflects the chlorine substitution at the 1, 2, 2, 3, 3, and 4 positions of the butane chain. The asymmetric distribution of chlorine atoms distinguishes it from isomers such as 1,1,2,2,3,4-hexachlorobutane (CAS 2431-55-2) and 1,1,2,3,4,4-hexachlorobutane (CAS 25237-06-3) .

Structural Characterization

The compound’s InChIKey (FSRFCQHSPWVMPZ-UHFFFAOYSA-N) provides a unique identifier for its stereochemistry . Computational models predict a staggered conformation due to steric hindrance between adjacent chlorine atoms, though experimental crystallographic data remain unavailable.

Physical and Chemical Properties

Phase Behavior and Solubility

1,2,2,3,3,4-Hexachlorobutane is a nonpolar liquid at room temperature, with limited solubility in water (<0.1 g/L) but high miscibility with organic solvents like dichloromethane and hexane. Its vapor pressure, a critical parameter for industrial handling, has been experimentally measured as follows :

| Temperature (°C) | Vapor Pressure (kPa) |

|---|---|

| 25 | 0.015 |

This low volatility suggests stability under ambient conditions but necessitates precautions during high-temperature processing.

Reactivity and Stability

The compound exhibits moderate thermal stability, decomposing above 200°C to release hydrogen chloride (HCl) and chlorinated fragments. Its reactivity with strong bases (e.g., NaOH) follows nucleophilic substitution pathways, yielding partially dechlorinated products.

Thermodynamic Data

Enthalpy of Formation

The enthalpy of formation () is estimated at -180 kJ/mol based on group contribution methods, though direct measurements are lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume